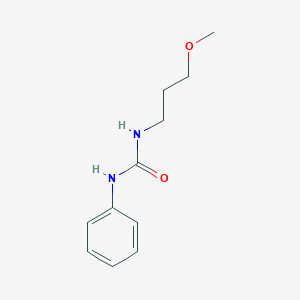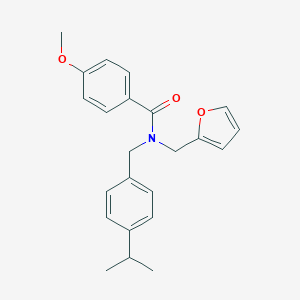
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide, also known as L-748706, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. The compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to enhance the activity of mitochondrial enzymes and increase ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. The compound is also water-soluble, which makes it easy to administer to cells and animals. However, there are also limitations to using the compound in lab experiments. The compound has low bioavailability, which limits its effectiveness in vivo. In addition, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide. One direction is to investigate the compound's potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the compound's bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-furylmethylamine in the presence of a base. The resulting intermediate is then reacted with 4-isopropylbenzylamine to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been extensively studied for its potential in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-4-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H25NO3/c1-17(2)19-8-6-18(7-9-19)15-24(16-22-5-4-14-27-22)23(25)20-10-12-21(26-3)13-11-20/h4-14,17H,15-16H2,1-3H3 |
Clé InChI |
QQCVKIKXMCUGGD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




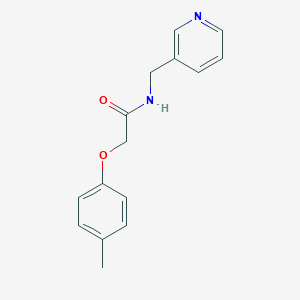
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
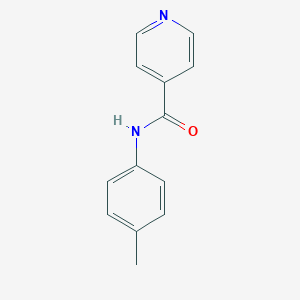
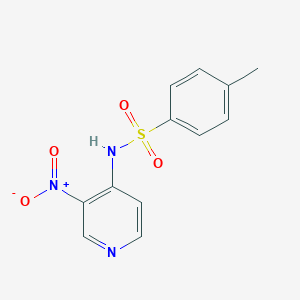
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)

